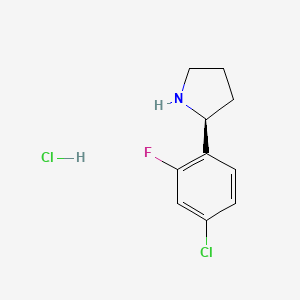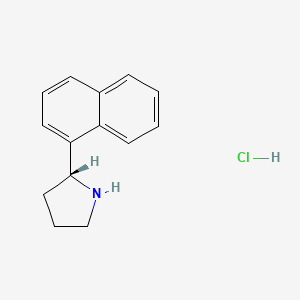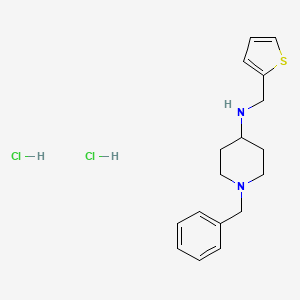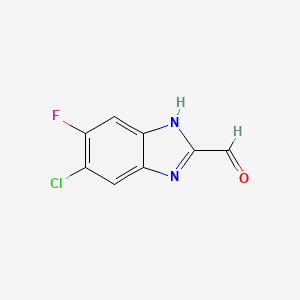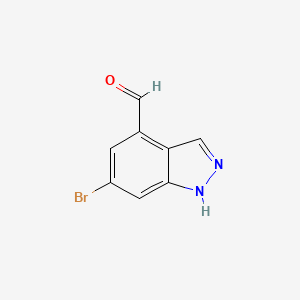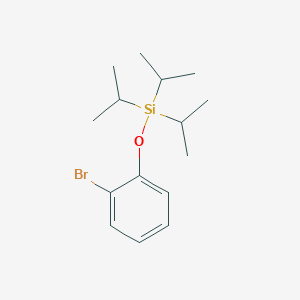
Oxygen(2-);ruthenium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxygen(2-);ruthenium(4+), also known as ruthenium(IV) oxide or ruthenium dioxide, is a chemical compound with the formula RuO₂. It is a black crystalline solid that is commonly used as a catalyst in various chemical reactions. Ruthenium(IV) oxide is known for its high stability and excellent catalytic properties, making it a valuable material in both industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium(IV) oxide can be synthesized through several methods. One common method involves the oxidation of ruthenium metal or ruthenium(III) chloride with oxygen or air at high temperatures. Another method includes the thermal decomposition of ruthenium(III) nitrate or ruthenium(III) hydroxide. The reaction conditions typically involve temperatures ranging from 300°C to 800°C .
Industrial Production Methods: In industrial settings, ruthenium(IV) oxide is often produced by the oxidation of ruthenium metal in the presence of oxygen at elevated temperatures. This process is carried out in large-scale reactors to ensure efficient production. The resulting ruthenium(IV) oxide is then purified and processed into various forms, such as powders or thin films, depending on the intended application .
化学反応の分析
Types of Reactions: Ruthenium(IV) oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a catalyst in oxidation reactions, such as the oxygen evolution reaction (OER) and the oxidation of organic substrates .
Common Reagents and Conditions: In oxidation reactions, ruthenium(IV) oxide is often used in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve acidic or neutral pH and temperatures ranging from room temperature to 100°C .
Major Products Formed: The major products formed from reactions involving ruthenium(IV) oxide depend on the specific reaction and substrates used. For example, in the oxygen evolution reaction, the primary product is molecular oxygen (O₂). In the oxidation of organic substrates, the products can include various oxidized organic compounds, such as alcohols, aldehydes, and carboxylic acids .
科学的研究の応用
Ruthenium(IV) oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various oxidation reactions and as an electrode material in electrochemical cells. In biology and medicine, ruthenium(IV) oxide is being explored for its potential use in drug delivery systems and as an anticancer agent .
In industry, ruthenium(IV) oxide is used in the production of electronic components, such as resistors and capacitors, due to its excellent electrical conductivity. It is also used in the development of sensors and as a catalyst in the production of chemicals and fuels .
作用機序
The mechanism by which ruthenium(IV) oxide exerts its effects is primarily through its catalytic properties. As a catalyst, it facilitates the transfer of electrons in oxidation-reduction reactions, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the oxygen evolution reaction, ruthenium(IV) oxide facilitates the formation of molecular oxygen by promoting the oxidation of water molecules .
類似化合物との比較
Ruthenium(IV) oxide is often compared with other transition metal oxides, such as iridium(IV) oxide and osmium(IV) oxide, due to their similar catalytic properties. ruthenium(IV) oxide is unique in its combination of high stability, excellent catalytic activity, and relatively low cost. This makes it a preferred choice in many applications where cost and performance are critical factors .
List of Similar Compounds:- Iridium(IV) oxide (IrO₂)
- Osmium(IV) oxide (OsO₂)
- Platinum(IV) oxide (PtO₂)
- Palladium(IV) oxide (PdO₂)
These compounds share similar catalytic properties but differ in terms of stability, cost, and specific applications .
特性
IUPAC Name |
oxygen(2-);ruthenium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ru/q2*-2;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQCERGRSPHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ru+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

